![molecular formula C10H11ClO2 B3024627 1-(3-Chloro-4-methoxyphenyl)propan-2-one CAS No. 90617-51-9](/img/structure/B3024627.png)
1-(3-Chloro-4-methoxyphenyl)propan-2-one
Overview
Description
“1-(3-Chloro-4-methoxyphenyl)propan-2-one” is a chemical compound with the CAS Number: 90617-51-9 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 1-(3-chloro-4-methoxyphenyl)acetone .
Molecular Structure Analysis
The InChI code for “1-(3-Chloro-4-methoxyphenyl)propan-2-one” is 1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound “1-(3-Chloro-4-methoxyphenyl)propan-2-one” has a molecular weight of 198.65 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Synthesis
“1-(3-Chloro-4-methoxyphenyl)propan-2-one” is used as an intermediate in chemical synthesis . It’s a light-yellow to yellow to brown solid with a molecular weight of 198.65 .
Synthesis of Pyrazoles
This compound can be used in the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles . These pyrazoles are synthesized via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .
Fluorescent Properties
The synthesized 1,3,5-trisubstituted-1H-pyrazoles show different colors in different solvents when the electron withdrawing group is attached to acetophenone . This property makes them useful in high-tech fields .
Metal Ion Detection
The synthesized pyrazoles can be used as metal ion fluorescent probes. They have excellent selectivity for Ag+ detection .
Medical Applications
Pyrazoline derivatives, which can be synthesized using “1-(3-Chloro-4-methoxyphenyl)propan-2-one”, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Textile Industry
Triarylpyrazoline compounds, synthesized using “1-(3-Chloro-4-methoxyphenyl)propan-2-one”, have been used as fluorescent whitening agents in the textile industry .
Safety and Hazards
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQBWGUQLMBLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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